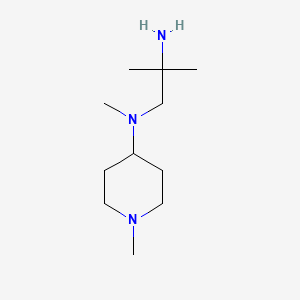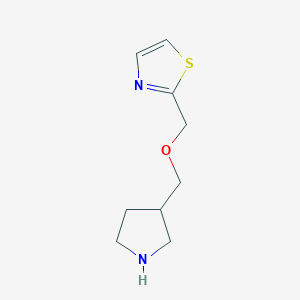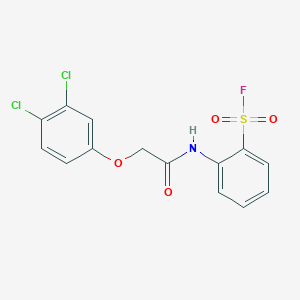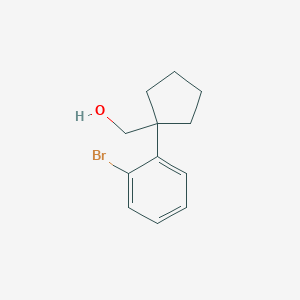
N-phenyl-4-(2-phenylphenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-4-(2-phenylphenyl)aniline is an organic compound characterized by an amino group attached to a benzene ring. This compound is part of the aniline family, which is known for its wide range of applications in various fields such as chemistry, biology, and industry. The molecular structure of this compound includes a phenyl group attached to the nitrogen atom, making it a derivative of aniline .
准备方法
Synthetic Routes and Reaction Conditions
N-phenyl-4-(2-phenylphenyl)aniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where an aryl halide reacts with an amine in the presence of a base or a catalyst . Another method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .
化学反应分析
Types of Reactions
N-phenyl-4-(2-phenylphenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic aromatic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Nucleophiles: Such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various aniline derivatives .
科学研究应用
N-phenyl-4-(2-phenylphenyl)aniline has several scientific research applications, including:
Corrosion Inhibition: Derivatives of this compound have been studied for their potential as corrosion inhibitors on mild steel in acidic solutions.
Analgesic Activity: Structurally similar compounds have been investigated for their analgesic properties.
Electroluminescence and Electrochromism: Derivatives are used in the design of electroluminescent materials for organic light-emitting devices.
Polyaniline Synthesis: This compound is used in the synthesis of polyaniline, a conductive polymer.
作用机制
The mechanism of action of N-phenyl-4-(2-phenylphenyl)aniline involves its interaction with various molecular targets and pathways. For example, in corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion. In electroluminescent applications, the compound’s structure allows it to emit light when an electric current is applied.
相似化合物的比较
N-phenyl-4-(2-phenylphenyl)aniline can be compared with other similar compounds such as:
Phenylamine: A primary amine with a simpler structure and different properties.
N-phenylcarboxamide: A compound with a carboxamide group instead of an amino group, exhibiting different chemical behavior.
Aniline: The parent compound of this compound, with a simpler structure and broader range of applications.
The uniqueness of this compound lies in its specific structure, which imparts unique properties and applications compared to its analogs .
属性
分子式 |
C24H19N |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
N-phenyl-4-(2-phenylphenyl)aniline |
InChI |
InChI=1S/C24H19N/c1-3-9-19(10-4-1)23-13-7-8-14-24(23)20-15-17-22(18-16-20)25-21-11-5-2-6-12-21/h1-18,25H |
InChI 键 |
HGMBTHRVPXKFFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)

![6H-Thieno[2,3-b]pyrrole-4-carbaldehyde](/img/structure/B13347412.png)



